molecular formula C8H19N3O B1223085 N(1)-Acetylnorspermidine CAS No. 70862-22-5

N(1)-Acetylnorspermidine

Cat. No.: B1223085
CAS No.: 70862-22-5
M. Wt: 173.26 g/mol
InChI Key: AWCGLAKRWLZACY-UHFFFAOYSA-N
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Description

N(1)-Acetylnorspermidine is a polyamine derivative characterized by the acetylation of the primary amine group at the N1 position of the norspermidine backbone. Its molecular formula is C₈H₁₉N₃O, with an average molecular weight of 173.26 g/mol and a single isotopic mass of 173.1525 . Structurally, it is defined by the IUPAC name N-(3-acetamidopropyl)butane-1,4-diaminium, and its SMILES notation is CC(=O)NCCC[N+]CCCC[N+] .

This compound plays a critical role in polyamine metabolism, particularly in modulating cellular growth and differentiation. It has been detected in biological systems, including human serum, where its levels correlate with metabolic activity . Its synthesis involves selective acetylation of norspermidine, often employing Boc-protection strategies and ruthenium-catalyzed oxidation for carboxylate derivatives .

Properties

IUPAC Name

N-[3-(3-aminopropylamino)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O/c1-8(12)11-7-3-6-10-5-2-4-9/h10H,2-7,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCGLAKRWLZACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949516
Record name N-{3-[(3-Aminopropyl)amino]propyl}ethanimidic acid
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Molecular Weight

173.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70862-22-5, 26696-56-0
Record name N(1)-Acetylnorspermidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{3-[(3-Aminopropyl)amino]propyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-{3-[(3-aminopropyl)amino]propyl}acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(1)-Acetylnorspermidine typically involves the acetylation of norspermidine. One common method includes reacting norspermidine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under mild conditions, with the temperature maintained at around room temperature to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and minimize by-products. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N(1)-Acetylnorspermidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted polyamines.

Scientific Research Applications

Biochemical Role and Identification

N(1)-Acetylnorspermidine was first identified in Vibrio parahaemolyticus, where it plays a significant role in cellular growth and metabolism. The compound is formed through the acetylation of norspermidine, catalyzed by acetyltransferases, particularly during the exponential growth phase of the bacterium. This indicates that this compound may be crucial for regulating growth processes in certain microorganisms .

Antimicrobial Activity

Recent studies have indicated that nitrogen-containing compounds, including derivatives of this compound, exhibit antimicrobial properties. For example, compounds with similar structures have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Cancer Research

This compound's role in cell proliferation and differentiation positions it as a candidate for cancer research. Polyamines are known to influence cell growth, and their derivatives can modulate cellular pathways involved in tumor progression. Investigating the specific roles of this compound could lead to novel therapeutic strategies for cancer treatment.

Case Study on Vibrio parahaemolyticus

A study conducted on Vibrio parahaemolyticus demonstrated that the concentration of this compound peaked four hours post-inoculation, correlating with rapid cell division. This finding suggests that manipulating levels of this compound could provide insights into controlling bacterial growth in food safety applications .

Clinical Applications

While direct clinical applications of this compound are still under investigation, its structural analogs have been explored for therapeutic uses. For instance, nitrogen-containing heterocycles have shown promise in treating various diseases due to their ability to interact with biological targets effectively . Future research may expand on these findings to explore how this compound can be utilized in drug development.

Comparative Data Table

CompoundSourceBiological ActivityPotential Applications
This compoundVibrio parahaemolyticusCell growth regulationAntimicrobial agents, Cancer therapy
NorspermidineVarious bacteriaPolyamine synthesisCell proliferation studies
Acetylated derivativesSyntheticAntimicrobialDrug development

Mechanism of Action

The mechanism of action of N(1)-Acetylnorspermidine involves its interaction with cellular components such as DNA, RNA, and proteins. It can stabilize DNA structures, enhance protein synthesis, and promote cell growth. The compound exerts its effects by binding to negatively charged molecules, thereby influencing various biochemical pathways. Key molecular targets include nucleic acids and enzymes involved in polyamine metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between N(1)-Acetylnorspermidine and related polyamines:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Biological Role References
This compound C₈H₁₉N₃O 173.26 Acetyl group at N1, two primary amines Polyamine metabolism, cell growth regulation
N1-Acetylspermidine C₉H₂₁N₃O 187.29 Acetyl group at N1, longer carbon chain Oxidase substrate, biomarker in cancer
N8-Acetylspermidine C₉H₂₁N₃O 187.29 Acetyl group at N8 Distinct metabolic pathways, redox signaling
N1-Feruloylspermidine C₁₇H₂₇N₃O₃ 321.41 Feruloyl group at N1 Plant secondary metabolite, antioxidant
Deuterium-Labeled N1-Acetylspermidine C₉H₁₇D₄N₃O 191.31 Deuterium at C1 and C3 positions Mechanistic probe for enzyme kinetics
Key Observations:
  • Acetylation Position Matters: N1 vs. N8 acetylation in spermidine derivatives alters metabolic fate. For example, N8-Acetylspermidine is a substrate for polyamine oxidases, whereas N1-Acetylnorspermidine is implicated in acetylation-dependent regulation .
  • Functional Group Impact : The feruloyl group in N1-Feruloylspermidine enhances antioxidant activity compared to acetylated derivatives .
  • Isotopic Labeling : Deuterium-labeled analogues enable precise tracking of enzymatic activity without altering biological function .
Analytical Data:
  • NMR Spectroscopy: this compound exhibits distinct ¹H NMR signals at δ 2.11 (acetyl methyl) and δ 2.85–2.88 (methylene protons adjacent to amines) . Comparatively, N1-Acetylspermidine shows upfield shifts due to its longer carbon chain .
  • Mass Spectrometry : Deuterium-labeled derivatives display mass shifts (e.g., +4 Da for D₄-labeled compounds) .

Biological Activity

N(1)-Acetylnorspermidine is a polyamine derivative that has garnered attention due to its biological significance, particularly in microbial physiology. This compound, a modified form of norspermidine, plays essential roles in various cellular processes, including growth regulation, biofilm formation, and signal transduction in bacteria.

Chemical Structure

This compound can be represented by the formula:

C8H19N3\text{C}_8\text{H}_{19}\text{N}_3

Its structure consists of an acetamido group attached to a norspermidine backbone, which is critical for its biological functions.

1. Role in Bacterial Growth and Development

Research indicates that this compound is present in several bacterial species, including Vibrio parahaemolyticus and Vibrio cholerae. It is involved in regulating growth and biofilm formation. For instance, studies have shown that norspermidine and its derivatives can influence the biofilm formation process through interactions with specific signaling pathways.

Bacterial Species Presence of this compound Effect on Biofilm Formation
Vibrio choleraeDetectedRegulates biofilm formation
Vibrio parahaemolyticusDetectedInfluences growth dynamics
Campylobacter jejuniNot detectedPolyamine-independent growth

2. Signal Transduction

This compound acts as a signaling molecule that modulates various physiological responses in bacteria. In Vibrio cholerae, it has been shown to interact with the c-di-GMP signaling pathway, which is crucial for biofilm development and virulence factor expression . The presence of this polyamine derivative can alter gene expression profiles related to stress responses and environmental adaptation.

3. Polyamine Synthesis Pathways

The biosynthesis of this compound involves several enzymatic steps. It is synthesized from norspermidine through the action of specific acetyltransferases. Research has revealed that different bacterial species utilize distinct pathways for the synthesis of polyamines, including this compound, highlighting the evolutionary diversity in metabolic strategies among microbes .

Case Study: Biofilm Formation in Vibrio cholerae

A study investigating the role of polyamines in biofilm formation found that exogenous addition of norspermidine led to increased biofilm density in Vibrio cholerae. The study concluded that NspS, a periplasmic solute-binding protein, mediates the signal transduction pathway influenced by norspermidine, thereby enhancing biofilm formation .

Research Findings

  • Polyamine Transport : Contrary to expectations, recent findings suggest that while polyamines like this compound are crucial for growth and biofilm formation, they are not necessarily transported into cells but rather function as signaling molecules within the periplasmic space .
  • Inhibition of Planktonic Growth : High concentrations of this compound can inhibit planktonic growth in certain bacterial strains, demonstrating a dual role where it promotes biofilm formation while simultaneously regulating growth under specific conditions .

Q & A

Advanced Research Question

  • Hypothesis : this compound modulates differentiation by regulating polyamine homeostasis in stem cells.
  • Experimental Framework :
    • Model System : Use induced pluripotent stem cells (iPSCs) cultured in differentiation media.
    • Intervention : Knockdown or overexpression of polyamine acetyltransferases (e.g., SAT1) to alter this compound levels.
    • Controls : Include untreated cells and cells treated with polyamine biosynthesis inhibitors (e.g., DFMO).
    • Outcome Measures : Quantify differentiation markers (e.g., Oct4, Sox2) via qPCR and measure intracellular polyamine levels via HPLC .

What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Advanced Research Question

  • Data Collection : Use logarithmic dosing (e.g., 0.1–100 µM) to capture EC50 values.
  • Analysis :
    • Fit data to a sigmoidal dose-response curve using nonlinear regression (e.g., GraphPad Prism).
    • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
    • Report confidence intervals and effect sizes to assess clinical relevance .
  • Validation : Include replicate experiments (n ≥ 3) and negative controls (e.g., solvent-only treatments) to minimize Type I errors .

How can researchers ensure reproducibility when studying this compound in vivo?

Advanced Research Question

  • Animal Models : Use genetically homogeneous strains (e.g., C57BL/6 mice) and standardize housing conditions (diet, light cycles).
  • Dosing : Administer via intraperitoneal injection with vehicle controls (e.g., saline).
  • Endpoint Consistency : Collect tissues at fixed timepoints post-administration and store at -80°C to prevent polyamine degradation.
  • Data Reporting : Adhere to ARRIVE guidelines for animal studies, including full disclosure of sample sizes and exclusion criteria .

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